molecular formula C20H24N2O2 B11117786 1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethyl-1H-benzimidazole

1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11117786
M. Wt: 324.4 g/mol
InChI Key: HJSDLCLZYGYFSE-UHFFFAOYSA-N
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Description

1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenoxy and trimethyl groups. Its molecular formula is C18H21NO2, and it is known for its diverse chemical properties and applications.

Preparation Methods

The synthesis of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE involves several steps. One common method includes the reaction of 2-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(2-methoxyphenoxy)propanol. This intermediate is then reacted with 2,5,6-trimethylbenzimidazole under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C20H24N2O2/c1-14-12-17-18(13-15(14)2)22(16(3)21-17)10-7-11-24-20-9-6-5-8-19(20)23-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3

InChI Key

HJSDLCLZYGYFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CCCOC3=CC=CC=C3OC

Origin of Product

United States

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